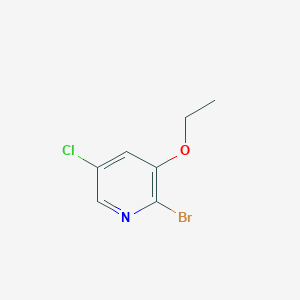

2-Bromo-5-chloro-3-ethoxypyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

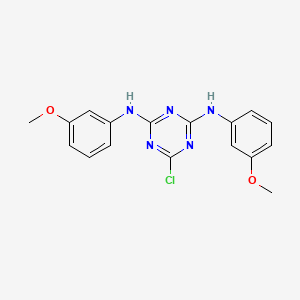

2-Bromo-5-chloro-3-ethoxypyridine is a chemical compound that is widely used in scientific research. It is a heterocyclic compound that contains a pyridine ring with bromine, chlorine, and ethoxy groups attached to it. This compound is of great interest to researchers due to its unique properties and potential applications in various fields.

Applications De Recherche Scientifique

Chemical Reactivity and Transformations

2-Bromo-5-chloro-3-ethoxypyridine exhibits interesting behavior when subjected to various chemical conditions. It's a versatile compound used in the synthesis and transformation of different chemical structures. For instance, its bromo-derivatives react distinctively when heated with hydrochloric acid, leading to the formation of chloro-hydroxypyridines and dihydroxypyridines, depending on the specific bromo-derivative used. This indicates its potential utility in synthesizing complex chemical structures through halogen exchange reactions (Hertog & Bruyn, 2010).

Synthesis of Pyridine Derivatives

The compound plays a critical role in the synthesis of pyridine derivatives, which are crucial in various industrial and pharmaceutical applications. It serves as a starting point or intermediate in synthesizing more complex pyridine structures. For example, it's involved in the synthesis of 2‐amino‐5‐ethoxypyridine, showcasing its adaptability in creating amino-substituted pyridines (Hertog et al., 2010).

Halogen-rich Intermediate for Synthesis

This compound serves as a halogen-rich intermediate for synthesizing pentasubstituted pyridines. Its unique structure, enriched with halogen atoms, makes it an invaluable building block in medicinal chemistry, allowing for the creation of compounds with desired functionalities and potential therapeutic applications (Wu et al., 2022).

Amination and Functionalization

The compound is also crucial in the amination process, where it undergoes transformations to form different aminated pyridines. These transformations often involve intermediate structures and require a deep understanding of the reaction mechanisms to achieve the desired end products, demonstrating its role in complex chemical synthesis processes (Pieterse & Hertog, 2010).

Advanced Synthesis and Pharmaceutical Applications

This compound's structural complexity allows for its use in advanced synthesis processes, leading to the production of key intermediates in manufacturing therapeutic agents, such as SGLT2 inhibitors for diabetes therapy. Its ability to undergo multiple-step reactions and transform into different chemical entities highlights its significance in the pharmaceutical industry (Zhang et al., 2022).

Propriétés

IUPAC Name |

2-bromo-5-chloro-3-ethoxypyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrClNO/c1-2-11-6-3-5(9)4-10-7(6)8/h3-4H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOEURPRKPLXYDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(N=CC(=C1)Cl)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.49 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

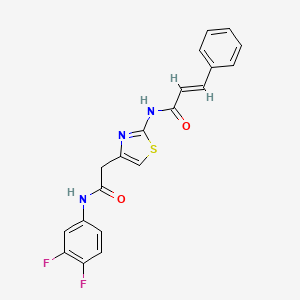

![4,4,4-Trifluoro-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]butan-1-one](/img/structure/B2453107.png)

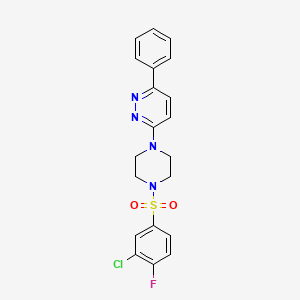

![N,N-diethyl-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2453117.png)

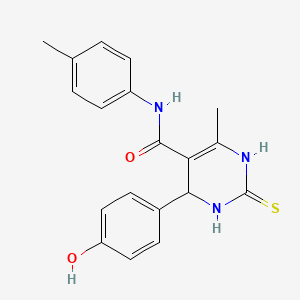

![(E)-N-(4-methoxyphenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2453119.png)

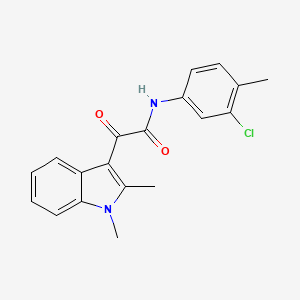

![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2453123.png)